1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-benzyl-3-thiophen-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(19)12-10-17(9-11-5-2-1-3-6-11)16-14(12)13-7-4-8-20-13/h1-8,10H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTNBEKRJVASRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CS3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylhydrazine with thiophene-2-carboxylic acid under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydride, dimethylformamide as a solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid has been investigated for its potential as an anti-inflammatory and analgesic agent. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of pyrazole derivatives, including 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid. The findings indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid | Anti-inflammatory | 12.5 |
| Standard Drug (e.g., Ibuprofen) | Anti-inflammatory | 10.0 |
Agrochemical Applications
The compound has also shown promise in agrochemical applications, particularly as a pesticide or herbicide. Its structural features contribute to its efficacy against various pests and weeds.
Case Study: Herbicidal Activity
Research conducted on the herbicidal activity of pyrazole derivatives demonstrated that 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid exhibited effective growth inhibition of several weed species. The compound's mechanism involves disrupting the biosynthesis pathways crucial for plant growth .
| Weed Species | Inhibition (%) | Concentration (g/L) |
|---|---|---|
| Amaranthus retroflexus | 85% | 200 |
| Echinochloa crus-galli | 78% | 150 |
Material Science
In material science, the compound is being explored for its potential use in organic electronics and as a precursor for synthesizing novel materials with desired electronic properties.
Case Study: Organic Photovoltaics
A recent study highlighted the use of 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid in developing organic photovoltaic devices. The compound was incorporated into polymer blends, improving charge transport and overall device efficiency .
| Device Type | Efficiency (%) | Material Used |
|---|---|---|
| Organic Solar Cell | 7.5% | Polymer blend with pyrazole derivative |
Mechanism of Action
The mechanism of action of 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid, highlighting substituent variations and their impact on properties:
Impact of Substituents on Bioactivity
- Thiophene vs. Phenyl Groups : The thiophene moiety in 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid introduces sulfur-based aromaticity, which may enhance π-π stacking interactions in biological targets compared to purely phenyl-substituted analogs (e.g., 3,5-diphenylpyrazoles) .
- Carboxylic Acid vs. Aldehyde : Carboxylic acid derivatives (e.g., the target compound) are more polar and likely exhibit better solubility in aqueous environments compared to aldehyde analogs (e.g., 1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde). However, aldehydes are reactive intermediates in synthesizing hydrazones or Schiff bases for drug development .
- Electron-Donating/Withdrawing Groups : Para-substituted electron-donating groups (e.g., methoxy in ) on the phenyl ring enhance antioxidant activity by stabilizing radical intermediates, as seen in 1-benzoyl-3-phenylpyrazole-4-carbaldehydes . Conversely, electron-withdrawing groups (e.g., nitro) may reduce bioavailability due to increased metabolic instability.
Optoelectronic Properties in Thiophene-Containing Analogs
Thiophene’s electron-rich nature contributes to extended conjugation in π-systems. For example:
- In 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid, thiophene enhances charge-transfer efficiency in photovoltaic applications .
- Theoretical studies (DFT/B3LYP) show that thiophene-substituted pyrazoles exhibit lower band gaps than phenyl analogs, suggesting utility in organic electronics .
Biological Activity
1-Benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, supported by research findings and data tables.
- Molecular Formula : C15H12N2O2S
- Molecular Weight : 284.34 g/mol
- CAS Number : 956411-88-4
The compound features a pyrazole ring substituted with a benzyl group and a thiophene ring, contributing to its unique chemical reactivity and biological activity .
Synthesis
The synthesis of 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of benzylhydrazine with thiophene-2-carboxylic acid under acidic conditions, often in ethanol or methanol at temperatures between 60–80°C . This method can be scaled for industrial production using continuous flow reactors.
Biological Activity
Research indicates that 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid exhibits various biological activities:
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, derivatives similar to 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid have shown significant activity against various bacterial strains .
Anticancer Activity
The compound has been explored for its anticancer properties. Research indicates that similar pyrazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Recent studies have demonstrated that pyrazole derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. The selectivity for COX-2 over COX-1 is particularly noteworthy, suggesting potential therapeutic applications in treating inflammatory diseases .
Research Findings and Case Studies
The biological activity of 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid is thought to involve interaction with specific enzymes or receptors within biological pathways. For instance, its anti-inflammatory effects may result from the inhibition of COX enzymes, leading to reduced prostaglandin synthesis, which plays a crucial role in inflammation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid, and how can side reactions be minimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of benzyl hydrazine with thiophene-substituted diketones. Key reagents include acetic acid or DMF as solvents and catalytic bases like triethylamine. To minimize side reactions (e.g., isomerization or decarboxylation), maintain strict temperature control (60–80°C) and inert atmospheres. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Compare experimental - and -NMR spectra with computational predictions (e.g., DFT-based simulations). Focus on pyrazole ring protons (δ 7.5–8.5 ppm) and thiophene protons (δ 6.5–7.2 ppm) .
- HRMS : Confirm molecular weight (284.34 g/mol) with <2 ppm error .
- HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What are the primary challenges in characterizing this compound’s solubility and stability?
- Methodological Answer : Solubility varies significantly with pH and solvent polarity. For aqueous stability studies:
- Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4).
- Monitor degradation via UV-Vis (λ = 260–300 nm) over 24 hours.
- Use LC-MS to identify degradation byproducts (e.g., decarboxylated derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituted benzyl groups (e.g., 4-chloro, 4-fluoro) to assess electronic effects on target binding .
- Functional Group Replacement : Replace the carboxylic acid with esters or amides to study bioavailability .
- Biological Assays : Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .
Q. What experimental strategies resolve contradictions in reported spectral data for pyrazole-thiophene derivatives?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis under standardized conditions (e.g., inert atmosphere, anhydrous solvents).
- Complementary Techniques : Pair NMR with X-ray crystallography to confirm regiochemistry of the pyrazole ring .
- Computational Validation : Use Gaussian or ORCA to simulate NMR shifts and compare with experimental data .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Catalysis : Screen Pd/C or Ni catalysts for Suzuki couplings involving thiophene intermediates .
- Process Optimization : Use flow chemistry to enhance mixing and heat transfer, reducing reaction times by 30–50% .
- Scale-Up : Pilot batches (10–100 g) should prioritize solvent recovery (e.g., DMF) to reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
